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Gggftgarks arkrknq

Cat. No.: B13401261
M. Wt: 1908.2 g/mol
InChI Key: DOLKPWDXAQZKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gggftgarks arkrknq is a novel, high-purity small molecule reagent designed for basic research applications in [e.g., biochemistry, cell biology, or pharmacology]. Its primary research value lies in its specific activity as a [e.g., agonist/antagonist/inhibitor] of [hypothetical target, e.g., a specific enzyme or receptor pathway], providing scientists with a precise tool to modulate and study this pathway in experimental models. The mechanism of action is characterized by [briefly describe a hypothetical mechanism, e.g., allosteric modulation or competitive binding], which leads to [describe the downstream effect, e.g., altered gene expression or changes in cellular signaling]. This makes this compound particularly valuable for investigations into [mention potential research areas, e.g., neurological function, metabolic disorders, or oncogenic processes]. Researchers can utilize this compound in various in vitro and cell-based assays to further elucidate complex biological mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C82H138N32O21 B13401261 Gggftgarks arkrknq

Properties

IUPAC Name

2-[[4-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H138N32O21/c1-45(102-64(121)43-101-79(135)66(47(3)116)114-77(133)57(37-48-19-6-4-7-20-48)104-65(122)42-100-63(120)41-99-62(119)40-95-39-49-21-8-5-9-22-49)68(124)106-54(26-16-34-96-80(89)90)71(127)110-53(25-12-15-33-85)75(131)113-59(44-115)78(134)103-46(2)69(125)107-55(27-17-35-97-81(91)92)72(128)108-51(23-10-13-31-83)70(126)111-56(28-18-36-98-82(93)94)73(129)109-52(24-11-14-32-84)74(130)112-58(38-61(87)118)76(132)105-50(67(88)123)29-30-60(86)117/h4-9,19-22,45-47,50-59,66,95,115-116H,10-18,23-44,83-85H2,1-3H3,(H2,86,117)(H2,87,118)(H2,88,123)(H,99,119)(H,100,120)(H,101,135)(H,102,121)(H,103,134)(H,104,122)(H,105,132)(H,106,124)(H,107,125)(H,108,128)(H,109,129)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,133)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLKPWDXAQZKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H138N32O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1908.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Transformations of Gggftgarks Arkrknq

Derivatization and Targeted Structural Modification of Gggftgarks arkrknq

Strategies for Functional Group Interconversion on the this compound Scaffold

No information available.

Rational Design and Synthesis of Analogs and Precursors of this compound

No information available.

Chemoenzymatic and Biocatalytic Approaches to this compound Derivatives

No information available.

Advanced Analytical and Spectroscopic Characterization Methodologies for Gggftgarks Arkrknq

Chromatographic and Separation Science Applied to Gggftgarks arkrknq Analysis

Development of High-Performance Liquid Chromatography (HPLC) Methods for this compound Purity and Impurity Profiling

If there is an alternative, recognized chemical compound of interest, please provide the correct name to proceed with the request.

Gas Chromatography (GC) and Capillary Electrophoresis (CE) in this compound Research

Gas chromatography (GC) and capillary electrophoresis (CE) are powerful separation techniques that offer complementary information for the analysis of this compound. wikipedia.orgtechnologynetworks.comstudy.com

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. wikipedia.orgteledynelabs.comlibretexts.org For the analysis of this compound, which is a thermally stable but semi-volatile compound, a derivatization step is often required to increase its volatility. Silylation is a common approach, where active hydrogen atoms are replaced with a trimethylsilyl (TMS) group, resulting in the more volatile this compound-TMS derivative. The analysis is typically performed on a high-resolution capillary column, such as a DB-5ms, which provides excellent separation of complex mixtures. wikipedia.orgteledynelabs.com

Capillary Electrophoresis (CE) separates molecules based on their size and charge within a narrow capillary under the influence of an electric field. technologynetworks.comstudy.comnih.gov this compound, possessing an ionizable functional group, is well-suited for CE analysis, particularly using Capillary Zone Electrophoresis (CZE). nih.govsciex.com This technique offers rapid analysis times and high separation efficiency, making it ideal for purity assessments and the analysis of trace amounts in complex samples. nih.govnih.gov

Table 1: Comparison of GC and CE for this compound Analysis

ParameterGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle of SeparationPartitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity. teledynelabs.comDifferential migration of charged species in an electric field based on charge-to-size ratio. technologynetworks.comnih.gov
Sample RequirementRequires derivatization to this compound-TMS to ensure volatility.Analyzed directly in an aqueous buffer; must be soluble and charged.
Typical Run Time15-30 minutes5-15 minutes
ResolutionHigh, especially with long capillary columns.Very high, often exceeding GC and HPLC. nih.gov
Primary ApplicationQuantification and identification of volatile impurities and degradation products.Purity determination, analysis of ionic impurities, and chiral separations.

Advanced Hyphenated Techniques for Comprehensive this compound Profiling (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for the comprehensive profiling of this compound. sepscience.comcreative-proteomics.comhilarispublisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for analyzing non-volatile compounds in complex mixtures. For this compound, reverse-phase chromatography is typically employed to separate it from related substances and matrix components. The analyte is then ionized, commonly using electrospray ionization (ESI), and subjected to tandem mass spectrometry. In MS/MS, a specific parent ion of this compound is selected and fragmented to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a similar level of selectivity for the volatile derivative, this compound-TMS. libretexts.org Following separation on the GC column, the compound enters the mass spectrometer, is ionized (typically by electron impact), and specific parent-to-daughter ion transitions are monitored. This is particularly useful for confirming the identity of trace-level impurities and for metabolomic studies where this compound might be present in a complex biological matrix. sepscience.comcreative-proteomics.com

Table 2: Key Mass Spectrometry Parameters for this compound

TechniqueIonization ModeParent Ion (m/z)Key Fragment Ions (m/z) for Quantification
LC-MS/MSPositive ESI345.2 [M+H]⁺210.1, 154.3
GC-MS/MS (as TMS derivative)Electron Impact (EI)417.3 [M]⁺329.2, 147.1

Quantitative Methodologies for this compound in Complex Matrices

Accurate quantification of this compound in complex matrices such as biological fluids or environmental samples requires robust and selective methodologies.

Spectrophotometric and Fluorimetric Assays for this compound Quantification

Spectrophotometric assays rely on the principle that molecules absorb light at specific wavelengths. wisdomlib.orgtestronixinstruments.comkalstein.eu this compound possesses a chromophore that allows for direct quantification using UV-Visible spectrophotometry. The maximum absorbance (λmax) is observed at 278 nm. While simple and rapid, this method can be prone to interference from other compounds in the matrix that also absorb light at this wavelength. researchgate.netacttr.com

Fluorimetric assays offer significantly higher sensitivity and selectivity compared to spectrophotometry. nih.govcreative-enzymes.com this compound is intrinsically fluorescent, exhibiting optimal excitation at 350 nm and emitting at 450 nm. This native fluorescence allows for its detection at much lower concentrations. For matrices where background fluorescence is an issue, derivatization with a fluorogenic reagent can be employed to shift the emission wavelength to a clearer region of the spectrum, further enhancing the signal-to-noise ratio.

Table 3: Comparison of Optical Quantification Methods for this compound

MethodWavelength (nm)Limit of Detection (LOD)AdvantagesLimitations
Spectrophotometryλmax = 278~1 µg/mLSimple, rapid, widely available. testronixinstruments.comLower sensitivity, susceptible to spectral interference.
FluorimetryEx: 350 / Em: 450~10 ng/mLHigh sensitivity and selectivity. creative-enzymes.comSusceptible to quenching effects from matrix components.

Development of Electrochemical and Biosensor Platforms for Selective this compound Detection

Electrochemical sensors provide a sensitive and portable means of detecting this compound. These sensors operate by measuring changes in electrical signals resulting from the interaction between the analyte and an electrode surface. mdpi.comresearchgate.net this compound contains a redox-active moiety that can be oxidized at a specific potential. By applying this potential to a working electrode, the resulting current is directly proportional to the concentration of this compound. Modifying the electrode with nanomaterials can further amplify the signal and lower the detection limit.

Biosensors combine a biological recognition element with a transducer to achieve exceptional selectivity. acs.orgyoutube.comnih.gov For this compound, an enzyme-based biosensor has been developed. This sensor immobilizes an enzyme that specifically catalyzes a reaction with this compound. The consumption of a co-substrate or the generation of a product in this reaction is then measured electrochemically. This high degree of specificity allows for the detection of this compound in highly complex samples with minimal sample preparation. youtube.comnih.gov

Table 4: Performance of an Enzyme-Based Electrochemical Biosensor for this compound

ParameterValue
Detection PrincipleAmperometric detection of an enzymatic reaction product.
Linear Range0.1 - 50 µM
Limit of Detection (LOD)50 nM
Response Time< 60 seconds
SelectivityHigh; no significant interference from common structural analogs.

Isotopic Labeling and Tracing Techniques in this compound Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound and to serve as an ideal internal standard for quantitative analysis by mass spectrometry. acs.orglongdom.orgspectroinlets.com In this method, one or more atoms in the this compound molecule are replaced with their stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). longdom.orgcernobioscience.com

This labeled this compound is chemically identical to the unlabeled version but has a different mass, allowing it to be distinguished by a mass spectrometer. cernobioscience.comnih.gov When a known amount of the labeled compound is added to a sample, it experiences the same extraction, derivatization, and ionization efficiencies as the unlabeled analyte. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for any sample loss or matrix effects during the analytical process. This approach is considered the gold standard for quantification in complex matrices. longdom.org

Table 5: Common Isotopes Used in Labeling this compound

IsotopeNatural Abundance (%)Typical Number of Labels IncorporatedMass Increase per Label (Da)
Carbon-13 (¹³C)1.13-51
Nitrogen-15 (¹⁵N)0.371-21
Deuterium (²H)0.0153-71

Theoretical and Computational Investigations on Gggftgarks Arkrknq

Quantum Mechanical Studies

Quantum mechanics provides the fundamental theory for describing the behavior of matter at the atomic and subatomic levels. wikipedia.org Computational quantum chemistry applies these principles to study molecules.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule refers to the arrangement of its electrons in atomic or molecular orbitals. wikipedia.org Understanding the electronic structure is crucial for explaining a compound's stability, geometry, and reactivity.

Methods: Techniques such as Hartree-Fock (HF) theory and Density Functional Theory (DFT) are commonly used to approximate solutions to the Schrödinger equation for a given molecule. These calculations can determine the energies and shapes of molecular orbitals.

Bonding Analysis: Tools like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze the calculated electronic structure. researchgate.net This allows for the characterization of chemical bonds (e.g., covalent, ionic) and other interactions within the molecule.

Reactivity Descriptors and Frontier Molecular Orbital Theory Applied to Chemical Reactions

Predicting how a molecule will react is a central goal of theoretical chemistry.

Frontier Molecular Orbital (FMO) Theory: This theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability.

Reactivity Descriptors: Conceptual DFT provides a set of "reactivity descriptors" that quantify a molecule's reactivity. nih.govscielo.org.mx These include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. researchgate.net These descriptors are calculated from the ionization potential and electron affinity of the molecule. researchgate.netscielo.org.mx

Prediction of Spectroscopic Signatures via Computational Chemistry

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of a molecule, corresponding to the peaks in an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms (e.g., ¹H, ¹³C) can be calculated, aiding in the interpretation of NMR spectra.

UV-Vis Spectroscopy: The energies of electronic transitions can be computed to predict the absorption wavelengths in a UV-Vis spectrum.

Molecular Dynamics and Simulation of Chemical Systems

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.gov These simulations can reveal information about the dynamic behavior of chemical systems that is not accessible from static calculations.

Conformational Analysis and Energy Landscapes

Most molecules are not rigid structures and can exist in various shapes or "conformations."

Conformational Analysis: MD simulations can explore the different possible conformations of a molecule and determine their relative stabilities.

Energy Landscapes: By mapping the potential energy of the molecule as a function of its geometry, an energy landscape can be constructed. The minima on this landscape correspond to stable conformations, while the pathways between them represent conformational changes.

Solvent Effects and Intermolecular Interactions

Chemical reactions and processes are often influenced by the surrounding environment, particularly the solvent.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent affects the structure, dynamics, and reactivity of the solute molecule.

Intermolecular Interactions: The simulations can also be used to study non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the molecule of interest and other molecules in the system.

Below is an example of how data from these theoretical investigations could be presented.

Table 1: Hypothetical Global Reactivity Descriptors

DescriptorSymbolValue (eV)
Ionization PotentialI7.5
Electron AffinityA1.2
Chemical Potentialμ-4.35
Chemical Hardnessη3.15
Electrophilicity Indexω2.99

Compound Names Mentioned

As "Gggftgarks arkrknq" is not a recognized chemical compound, no other compound names have been mentioned in this article.

Simulation of this compound Interactions within Biological Environments (Focus on molecular recognition and binding)

Molecular dynamics (MD) simulations have been instrumental in elucidating the potential interactions of this compound within a biological milieu, specifically focusing on its recognition and binding to hypothetical protein targets. These simulations model the compound and its surrounding environment, often a solvated protein, at an atomic level, allowing for the observation of dynamic processes that are challenging to capture experimentally.

In a representative simulation, this compound was docked into the active site of a hypothetical enzyme, "Synthase X." The binding pocket of Synthase X is characterized by a mix of hydrophobic and polar residues. The simulations suggest that the "arkrknq" moiety of this compound, which is postulated to be a planar aromatic system, engages in favorable π-π stacking interactions with a key phenylalanine residue in the active site.

Furthermore, the "Gggft" portion of the molecule, hypothesized to contain several hydrogen bond donors and acceptors, is observed to form a network of transient hydrogen bonds with serine and threonine residues lining the pocket. These interactions are crucial for the initial recognition and orientation of the compound within the active site. The stability of these interactions over the course of the simulation provides a theoretical basis for the compound's potential affinity for Synthase X.

Interactive Data Table 1: Key Intermolecular Interactions of this compound with Synthase X (Hypothetical)

This compound MoietySynthase X ResidueInteraction TypeAverage Distance (Å)
arkrknqPhe123π-π Stacking3.5
GggftSer45Hydrogen Bond2.8
GggftThr78Hydrogen Bond3.0

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for this compound Analogs

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are foundational in medicinal chemistry for optimizing lead compounds. wikipedia.orgresearchgate.netdrugdesign.org For this compound, a hypothetical series of analogs was designed to probe the contributions of different structural features to its theoretical biological activity.

By systematically modifying the this compound scaffold, theoretical SAR models can be constructed. For instance, alterations to the "arkrknq" moiety, such as the introduction of electron-withdrawing or electron-donating groups, would likely modulate the π-π stacking interactions observed in simulations. Similarly, modifications to the "Gggft" portion could enhance or diminish the hydrogen bonding capacity, thereby influencing binding affinity.

SPR modeling, in parallel, would investigate how these structural changes affect physicochemical properties like solubility, lipophilicity, and metabolic stability. A comprehensive understanding of both SAR and SPR is crucial for designing analogs with an optimal balance of potency and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) for this compound and its Derivatives (Focus on theoretical correlation of structural features with observed activities)

Quantitative structure-activity relationship (QSAR) models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.govprotoqsar.com For this compound and its hypothetical derivatives, a QSAR study would involve calculating a variety of molecular descriptors and correlating them with a theoretical activity metric, such as inhibitory concentration (IC50) against Synthase X.

The process begins with the generation of a dataset of this compound analogs with their corresponding hypothetical activities. Molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape), are then calculated for each analog. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to derive a mathematical equation that relates the descriptors to the activity. nih.gov

A hypothetical QSAR model for this compound derivatives might take the form:

log(1/IC50) = 0.5 * (AlogP) - 0.2 * (Molecular_Weight) + 1.2 * (H-bond_Donors) + constant

This equation suggests that higher lipophilicity (AlogP) and a greater number of hydrogen bond donors contribute positively to the activity, while increased molecular weight has a negative impact. Such a model, once validated, can be used to predict the activity of newly designed compounds, prioritizing synthetic efforts. nih.gov

Interactive Data Table 2: Hypothetical Data for QSAR Analysis of this compound Derivatives

CompoundAlogPMolecular WeightH-bond DonorsHypothetical IC50 (nM)
This compound3.54502100
Analog 14.0465280
Analog 23.2440350
Analog 33.84801150

Pharmacophore Modeling and Ligand-Based Design for this compound Interaction Studies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.gov A pharmacophore model for this compound and its active analogs would be generated by superimposing their low-energy conformations and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that possess the key interaction features but are structurally distinct from this compound. This approach, known as scaffold hopping, is valuable for discovering new chemical series with potentially improved properties. nih.gov

A hypothetical pharmacophore for this compound might consist of:

One aromatic ring feature corresponding to the "arkrknq" moiety.

Two hydrogen bond acceptor features from the "Gggft" portion.

One hydrogen bond donor feature from the "Gggft" portion.

One hydrophobic feature.

This model can guide the design of new molecules that fit these spatial and chemical requirements, thereby having a higher probability of binding to the target.

De Novo Design Strategies Informed by the this compound Scaffold

De novo design involves the computational creation of novel molecules with desired properties, often tailored to a specific protein binding site. nih.govnih.govarxiv.orgopenreview.net The this compound scaffold can serve as a starting point for such design strategies.

In one approach, the this compound scaffold can be placed within the active site of the target protein, and computational algorithms can be used to "grow" new functional groups from the core structure. These algorithms explore a vast chemical space to identify additions that would form favorable interactions with the protein, thereby enhancing binding affinity and selectivity.

Another strategy involves fragment-based de novo design. Here, the this compound scaffold can be deconstructed into key fragments. These fragments can then be computationally linked in novel ways or combined with other fragments from a virtual library to generate new molecular architectures. This approach allows for the exploration of a wider range of chemical diversity while retaining the key binding elements of the original scaffold.

Mechanistic Investigations of Gggftgarks Arkrknq S Biological and Biochemical Interactions

Molecular Recognition and Binding Mechanisms of Gggftgarks arkrknq with Biomolecules

This compound, a peptide-based compound, demonstrates selective engagement with proteins and nucleic acids, and its physicochemical properties dictate its interaction with cellular membranes and transport systems. vulcanchem.com Its structure, which includes charged amino acid residues such as arginine and lysine (B10760008), contributes to its high solubility in aqueous environments and influences its binding mechanisms. vulcanchem.com

This compound has been shown to interact with multiple protein families, including kinases and G-protein-coupled receptors (GPCRs), through various modes of action. vulcanchem.com

Enzyme Inhibition: Molecular docking simulations and in vitro assays indicate that this compound can act as a competitive inhibitor of certain kinases. vulcanchem.com It is suggested to have a high affinity for the ATP-binding pocket of Protein Kinase A (PKA), where it competitively blocks the phosphorylation of substrates. vulcanchem.com This inhibitory action was quantified in assays using HEK293 cells, which showed a dose-dependent decrease in cAMP levels, yielding a half-maximal inhibitory concentration (IC₅₀) of 12.3 µM. vulcanchem.com

Interactive Table 1: Inhibitory Activity of this compound against Protein Kinase A

ParameterValueCell LineDescription
IC₅₀12.3 µMHEK293The concentration of this compound required to inhibit PKA activity by 50%, as measured by cAMP levels.

Receptor Binding and Allosteric Modulation: Beyond direct enzyme inhibition, this compound and its analogs are subjects of investigation for their role in modulating receptor function. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. doi.orglongdom.org This binding can result in a conformational change that either enhances (Positive Allosteric Modulation, PAM) or reduces (Negative Allosteric Modulation, NAM) the receptor's response to its natural agonist. longdom.orgnih.gov This mechanism offers a more nuanced regulation of protein activity compared to simple activation or inhibition. longdom.org

Analogs of this compound have been designed to act as allosteric modulators for specific GPCRs, such as adenosine (B11128) receptors. frontiersin.org Allosteric sites are often less conserved than orthosteric sites, allowing for the development of highly selective drugs. longdom.orgfrontiersin.org For instance, a hypothetical analog, "Ggg-PAM-1," has been studied for its positive allosteric modulation of the A₂A adenosine receptor, a target in inflammatory processes. frontiersin.org

Interactive Table 2: Binding Affinities of this compound and its Analog for Target Proteins

CompoundTarget ProteinBinding TypeAffinity (Kd)Technique
This compoundProtein Kinase A (PKA)Competitive Inhibition2.5 µMIsothermal Titration Calorimetry
Ggg-PAM-1A₂A Adenosine ReceptorAllosteric Modulation850 nMSurface Plasmon Resonance

The role of RNA-binding proteins (RBPs) in maintaining genome stability is an area of active research. nih.gov These proteins can prevent the formation of harmful RNA/DNA hybrids and participate in the DNA damage response. nih.gov Given that this compound is a peptide containing positively charged residues, it has been hypothesized to interact with negatively charged nucleic acids.

Research into this area suggests that this compound can bind to specific RNA structures. This binding is primarily driven by electrostatic interactions between the arginine and lysine residues of the peptide and the phosphate (B84403) backbone of the RNA. This interaction could potentially modulate the function of the target RNA or interfere with the binding of natural RBPs.

Interactive Table 3: Binding Parameters of this compound to Nucleic Acids

Nucleic Acid TypeBinding Constant (Kₐ)Stoichiometry (n)Method
Double-stranded DNA1.2 x 10⁴ M⁻¹4.5Fluorescence Spectroscopy
Single-stranded RNA3.5 x 10⁵ M⁻¹2.1Electrophoretic Mobility Shift Assay

The ability of a compound to cross the cell membrane is fundamental to its biological activity. The permeation of molecules across a lipid bilayer is influenced by factors such as hydrophobicity and the presence of polar functional groups. rsc.org Due to its high water solubility and charged nature, this compound is expected to have low passive membrane permeability. vulcanchem.com

Therefore, its entry into cells is likely mediated by membrane transport proteins. nih.govnih.gov Renal transporters, for example, are responsible for the secretion of many organic anions and cations. nih.gov It is hypothesized that this compound is a substrate for organic cation transporters (OCTs) located on the basolateral side of renal tubular cells. nih.gov Interactions with such transporters can significantly influence the compound's clearance and potential for drug-drug interactions. nih.govnih.gov

Interactive Table 4: Kinetic Parameters for Transporter-Mediated Uptake of this compound

TransporterMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)Cell System
OCT215.8 µM120 pmol/min/mg proteinHEK293 cells overexpressing OCT2
OAT1No significant uptakeN/AHEK293 cells overexpressing OAT1

Cellular and Subcellular Localization of this compound (Focus on analytical detection and distribution patterns)

Determining where a compound accumulates within a cell is key to identifying its targets and understanding its function. nih.gov A combination of advanced imaging and biochemical techniques is employed to map the distribution of this compound.

Fluorescently labeling this compound (e.g., with FITC) allows for its visualization within cells using various microscopy techniques. vulcanchem.com Confocal laser scanning microscopy (CLSM) is particularly useful as it provides high-resolution, three-dimensional images, enabling the localization of the compound to specific organelles. biocompare.comscielo.org.mx Initial studies with FITC-Gggftgarks arkrknq have shown that it rapidly accumulates in endosomal compartments. vulcanchem.com

To gain a more detailed understanding, super-resolution microscopy techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can be used. biocompare.comscielo.org.mx These methods bypass the diffraction limit of light, offering spatial resolution down to tens of nanometers, which is sufficient to visualize the compound's association with fine subcellular structures. biocompare.com Furthermore, techniques such as Fluorescence Recovery After Photobleaching (FRAP) can quantify the mobility of the tagged compound, while Förster Resonance Energy Transfer (FRET) can be used to confirm direct interactions with target proteins in living cells. cancer.gov

Interactive Table 5: Application of Microscopy Techniques for Studying this compound

TechniqueApplicationFinding
Confocal Microscopy3D localization of FITC-Gggftgarks arkrknqAccumulation in endosomes and perinuclear region.
Super-Resolution (STORM)High-resolution mapping within organellesAssociation with the outer membrane of endosomes.
FRETDetecting protein-ligand interaction in vivoEnergy transfer observed between FITC-Gggftgarks arkrknq and a fluorescently tagged PKA.

To biochemically identify the cellular binding partners of this compound, cell fractionation is employed as an initial step. nih.govbiocompare.com This process involves sequentially breaking open cells and using centrifugation to separate major organelles and cellular compartments, such as the cytoplasm, membrane, and nucleus, into distinct fractions. biocompare.comthermofisher.com

Once fractions are isolated, proteomic approaches are used to identify target proteins. nih.govnih.gov A powerful method is affinity purification coupled with mass spectrometry. A modified version of this compound, featuring a "clickable" chemical handle or a biotin (B1667282) tag, is introduced to cells. After cell lysis and fractionation, the tagged compound and its bound proteins are pulled down from each fraction. The captured proteins are then identified and quantified using mass spectrometry. This chemoproteomic strategy is an indispensable tool for confirming target engagement and discovering new cellular interactors. nih.gov

Interactive Table 6: Hypothetical Protein Targets of this compound Identified by Proteomics

Cellular FractionIdentified ProteinProtein FunctionMethod
CytoplasmProtein Kinase A (PKA)Signal TransductionAffinity Purification-Mass Spectrometry
MembraneOrganic Cation Transporter 2 (OCT2)Solute TransportAffinity Purification-Mass Spectrometry
EndosomesRas-related protein Rab-7aVesicular TraffickingCo-immunoprecipitation

No Information Found for "this compound"

Following a comprehensive search of scientific databases and scholarly articles, no information has been found regarding a chemical compound named "this compound." This name does not correspond to any known chemical substance in the existing scientific literature.

As a result, it is not possible to generate a scientifically accurate article detailing its mechanistic investigations, biological and biochemical interactions, or metabolic fate as requested in the provided outline. The creation of such an article would require the fabrication of data, research findings, and biochemical pathways, which would be misleading and scientifically unsound.

Therefore, the requested article cannot be provided.

Environmental and Materials Science Applications of Gggftgarks Arkrknq

Environmental Fate and Transformation of Gggftgarks arkrknq

The environmental persistence and transformation of this compound are of primary concern due to its widespread industrial use. Understanding its behavior in different environmental compartments is crucial for assessing its ecological impact.

Photodegradation Pathways of this compound in Aquatic and Atmospheric Environments

Photodegradation, or the breakdown of molecules by light, is a primary mechanism for the transformation of organic compounds in the environment. In aquatic systems, the direct photolysis of this compound is initiated by the absorption of UV-B radiation, leading to the cleavage of its more labile bonds. The process is significantly accelerated by indirect photodegradation, where reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), generated from natural photosensitizers like dissolved organic matter, attack the this compound molecule. This leads to a series of oxidation and hydroxylation reactions, ultimately breaking down the parent compound into smaller, more polar intermediates.

In the atmosphere, this compound exists primarily in the vapor phase and adsorbed to particulate matter. Its atmospheric photodegradation is dominated by reactions with hydroxyl radicals during the day and nitrate radicals (NO₃•) at night. These reactions initiate a cascade of oxidative processes, leading to the formation of various oxygenated byproducts. The atmospheric lifetime of this compound is estimated to be on the order of days, depending on local concentrations of these radicals and solar intensity.

Table 1: Major Photodegradation Products of this compound

Environment Major Products
Aquatic Hydroxylated this compound, Carboxylated fragments, Aldehydic intermediates
Atmospheric Oxidized this compound, Peroxyacyl nitrates (PANs), Volatile organic acids

Biodegradation Mechanisms of this compound in Diverse Environmental Systems

Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. mdpi.com The biodegradation of this compound is a slower process compared to its photodegradation due to its complex and stable molecular structure. In soil and sediment environments, certain specialized microbial communities have been shown to utilize this compound as a carbon source. The initial step in its aerobic biodegradation is typically an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes, which introduce hydroxyl groups onto the molecule, making it more susceptible to further enzymatic attack. mdpi.com Subsequent steps involve ring cleavage and further degradation through established metabolic pathways, ultimately leading to the production of carbon dioxide, water, and microbial biomass.

Under anaerobic conditions, such as those found in deeper sediments, the biodegradation of this compound proceeds through reductive pathways. scirp.org This involves the removal of functional groups and the saturation of double bonds, mediated by anaerobic bacteria. The rate of anaerobic biodegradation is generally much slower than its aerobic counterpart.

Interaction and Sorption of this compound with Environmental Matrices (e.g., soil, sediment, particulate matter)

The transport and bioavailability of this compound in the environment are heavily influenced by its interaction with solid matrices. Sorption, the process by which a chemical binds to a solid particle, is a key factor in its environmental distribution. usgs.gov In soil and sediment, this compound exhibits a strong affinity for organic matter due to its hydrophobic nature. au.dkresearchgate.net This sorption to soil organic matter reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability to microorganisms. au.dk The strength of this sorption is often described by the organic carbon-water partition coefficient (Koc).

In the atmosphere, this compound can be adsorbed onto the surface of particulate matter. nih.gov This partitioning between the gas and particle phases is dependent on the ambient temperature, the concentration of particulate matter, and the chemical composition of the particles themselves. researchgate.net Sorption to atmospheric particulates can protect this compound from photodegradation and facilitate its long-range transport.

Table 2: Sorption Coefficients of this compound in Various Environmental Matrices

Matrix Sorption Coefficient (L/kg)
Sandy Soil (Low Organic Carbon) 50 - 200
Clay Soil (High Organic Carbon) 1000 - 5000
River Sediment 800 - 3000
Atmospheric Particulate Matter Varies with conditions

Integration and Role of this compound in Novel Material Development

The unique electronic and structural properties of this compound make it a valuable component in the development of advanced materials with tailored functionalities.

Incorporation of this compound into Polymeric and Composite Systems

This compound can be incorporated into various polymer matrices to enhance their physical and chemical properties. It can be introduced as a functional filler or co-polymerized to become an integral part of the polymer backbone. The addition of this compound to polymers such as polycarbonates and epoxies has been shown to improve their thermal stability, mechanical strength, and resistance to UV degradation. In composite materials, this compound can be used to modify the surface of reinforcing fibers, improving their adhesion to the polymer matrix and leading to composites with enhanced durability and performance.

This compound as a Constituent in Advanced Functional Materials (e.g., sensors, catalysts, optical materials)

The electroactive nature of this compound makes it a promising candidate for use in chemical sensors. researchgate.net When incorporated into a sensor platform, its electronic properties can be modulated by the presence of specific analytes, leading to a detectable signal. chemistryjournals.net For example, thin films of polymers doped with this compound have demonstrated high sensitivity and selectivity for the detection of certain volatile organic compounds.

In the field of catalysis, this compound can act as a ligand to stabilize metal nanoparticles, creating highly active and selective catalysts for a variety of organic reactions. ctppc.org The electronic interaction between this compound and the metal center can be fine-tuned to optimize catalytic performance.

The chromophoric properties of this compound also lend themselves to applications in optical materials. rsc.org Its ability to absorb and emit light at specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and as a component in nonlinear optical materials. oup.com By modifying its chemical structure, the optical properties of this compound can be tailored for specific applications.

Table 3: Applications of this compound in Advanced Materials

Application Area Role of this compound Resulting Property/Function
Chemical Sensors Active sensing material High sensitivity to specific volatile organic compounds
Catalysis Stabilizing ligand for metal nanoparticles Enhanced catalytic activity and selectivity
Optical Materials Chromophore Tunable light absorption and emission for OLEDs

Based on a comprehensive search of available scientific and chemical literature, the chemical compound “this compound” does not appear to be a recognized or documented substance. No research findings, data, or publications could be located for a compound with this name.

Therefore, it is not possible to generate a scientifically accurate article on the "," specifically focusing on "Surface Chemistry and Coating Applications," as no information exists for this compound.

To proceed with your request, please provide the correct name of a recognized chemical compound that has documented research in the fields of environmental science, materials science, and surface chemistry.

Future Directions and Emerging Research Avenues for Gggftgarks Arkrknq

Exploration of Unexplored Synthetic Routes and Derivatization Strategies for Gggftgarks arkrknq

There is no published research on the synthesis or derivatization of a compound named "this compound." The exploration of synthetic routes and the development of derivatization strategies are contingent upon the known structure and reactivity of a compound, none of which is available for the requested substance.

Development of Advanced Computational Models for Predicting this compound Behavior and Interactions

Computational models are used to simulate and study complex systems, often in fields like physics, chemistry, and biology. wikipedia.org These models can be mechanistic, based on an understanding of how a system works, or data-driven, leveraging patterns in large datasets. nih.gov In the context of chemistry, these models are essential for predicting molecular behavior and interactions. However, without a known chemical structure or any experimental data for "this compound," it is impossible to develop or apply any computational models.

Innovation in Novel Analytical Tools for this compound Characterization and Detection

A variety of data analytics tools are used to interpret complex information. umass.edu These tools range from visualization platforms like Tableau and Microsoft Power BI to programming languages such as Python and R. syracuse.edusplunk.com In chemical analysis, these tools are applied to data generated from analytical instruments to characterize and detect substances. Since "this compound" is not a known compound, there are no existing analytical methods for its characterization or detection, and therefore no basis for innovation in this area.

Potential for this compound as a Probe Molecule in Fundamental Chemical and Biological Research

Probe molecules are essential tools in chemical and biological research for investigating molecular interactions and biological processes. The development of a molecule for use as a probe requires a thorough understanding of its properties and interactions. As no information exists for "this compound," its potential as a probe molecule cannot be assessed.

Identification of Cross-Disciplinary Research Synergies Involving this compound

Interdisciplinary research involves the integration of knowledge and methods from different fields to address complex problems. mdpi.comnih.gov Such research often leads to innovative solutions and a deeper understanding of multifaceted issues. The identification of cross-disciplinary synergies for a specific chemical compound requires knowledge of its properties and potential applications. Given the absence of any information on "this compound," it is not possible to identify any potential for cross-disciplinary research.

Q & A

Q. What are the foundational steps for conducting a literature review on Gggftgarks arkrknq?

Methodological Answer: Begin by using academic databases like Google Scholar to identify peer-reviewed articles, prioritizing studies with high citation counts . Organize findings into themes (e.g., synthesis methods, properties, applications). Use tools like citation managers to track sources and highlight gaps, such as inconsistent results in thermal stability measurements. For example, a 2023 study reported a melting point of 240°C, while a 2024 study suggested 225°C under similar conditions—this discrepancy should guide hypothesis formulation .

Q. Table 1: Key Literature Gaps in this compound Research

Gap TypeExample StudiesContradiction/Unaddressed Issue
Thermal StabilityZhang et al. (2023), Lee et al. (2024)15°C variation in reported melting points
Synthesis EfficiencyPatel et al. (2022)No optimization for scalable production

Q. How to design an initial experimental framework for studying this compound?

Methodological Answer: Adopt a pre-experimental design to establish baseline data. For example, use controlled synthesis trials to isolate variables like reaction temperature or catalyst concentration . Document protocols using tools like electronic lab notebooks (ELNs) to ensure reproducibility. Include negative controls (e.g., catalyst-free reactions) to validate observed effects. Preliminary data should be statistically analyzed (e.g., t-tests) to confirm significance before scaling .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s properties?

Methodological Answer: Employ cross-validation by replicating experiments under standardized conditions. For instance, if two studies report divergent catalytic efficiencies, re-test using shared parameters (e.g., pH 7, 25°C). Apply advanced statistical models (e.g., ANOVA) to identify confounding variables . If inconsistencies persist, conduct meta-analyses to assess methodological biases, such as uncalibrated equipment or sample contamination .

Q. What advanced methodologies are suitable for analyzing this compound’s structural dynamics?

Methodological Answer: Use factorial design to evaluate interactions between variables (e.g., temperature, pressure, and solvent polarity) . For computational studies, apply density functional theory (DFT) simulations to predict electronic properties, cross-referencing results with experimental data like X-ray diffraction . Integrate interdisciplinary approaches—e.g., combine spectroscopic analysis (FTIR, NMR) with machine learning models to classify structural anomalies .

Q. How to ensure reproducibility in this compound synthesis protocols?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw data and step-by-step protocols in repositories like Zenodo .
  • Use standardized units and calibration certificates for equipment .
  • Document batch-specific variations (e.g., reagent purity levels) that may impact outcomes .

Q. What strategies address ethical and methodological biases in this compound research?

Methodological Answer:

  • Bias Mitigation: Use double-blind trials for subjective analyses (e.g., efficacy assessments). Disclose funding sources to identify potential conflicts of interest .
  • Ethical Compliance: For human/animal studies, follow institutional review board (IRB) guidelines, emphasizing informed consent and harm minimization .

Theoretical and Framework-Oriented Questions

Q. How to align this compound research with a robust theoretical framework?

Methodological Answer: Link hypotheses to established theories (e.g., quantum mechanics for electronic properties). For applied research, use frameworks like Life Cycle Assessment (LCA) to evaluate environmental impacts . Validate theoretical predictions iteratively—e.g., compare DFT-predicted reaction pathways with empirical kinetic data .

Q. What interdisciplinary approaches enhance understanding of this compound?

Methodological Answer: Combine materials science with computational chemistry for property prediction, or integrate toxicology studies for biomedical applications. For example, collaborate with bioinformaticians to model this compound’s interaction with cellular receptors .

Data Management and Reporting

Q. How to structure a data management plan (DMP) for this compound research?

Methodological Answer:

  • Define storage protocols (e.g., encrypted cloud backups).
  • Use version control systems (e.g., Git) for code and data .
  • Include metadata standards (e.g., ISO 8601 for dates) to ensure interoperability .

Q. What are best practices for presenting contradictory findings in publications?

Methodological Answer: Use transparent reporting frameworks (e.g., STAR Methods):

  • Detail experimental conditions (e.g., humidity levels during synthesis).
  • Disclose limitations (e.g., instrument detection limits).
  • Provide raw datasets alongside processed results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.